tert-Butyl (5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate
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Overview
Description
tert-Butyl (5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate: is a heterocyclic compound that features a pyrrolopyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate typically involves the following steps:
Bromination: The starting material, pyrrolo[3,2-b]pyridine, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Carbamoylation: The brominated intermediate is then reacted with tert-butyl isocyanate to form the carbamate group at the 3-position.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl (5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation reactions using oxidizing agents like hydrogen peroxide or reduction reactions using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, amines, DMF (Dimethylformamide) as solvent, and heating.
Oxidation: Hydrogen peroxide, acetic acid as solvent.
Reduction: Lithium aluminum hydride, THF (Tetrahydrofuran) as solvent.
Major Products:
Azido Derivatives: Formed from nucleophilic substitution with sodium azide.
Amino Derivatives: Formed from nucleophilic substitution with amines.
Oxidized Products: Formed from oxidation reactions.
Reduced Products: Formed from reduction reactions.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the development of novel catalysts for organic reactions .
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents .
Industry:
- Utilized in the synthesis of advanced materials with specific electronic or optical properties.
- Applied in the production of specialty chemicals and intermediates for various industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl (5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate in biological systems involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, thereby blocking their activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
- tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
- tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate
Comparison:
- Structural Differences: While these compounds share a similar core structure, they differ in the position and nature of substituents, which can significantly affect their chemical reactivity and biological activity.
- Unique Properties: tert-Butyl (5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate is unique due to its specific substitution pattern, which may confer distinct electronic properties and binding affinities compared to its analogs .
Properties
Molecular Formula |
C12H14BrN3O2 |
---|---|
Molecular Weight |
312.16 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate |
InChI |
InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)15-8-6-14-7-4-5-9(13)16-10(7)8/h4-6,14H,1-3H3,(H,15,17) |
InChI Key |
IVBZHQIWIRUNDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CNC2=C1N=C(C=C2)Br |
Origin of Product |
United States |
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